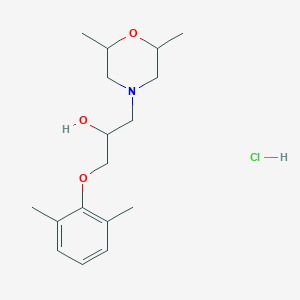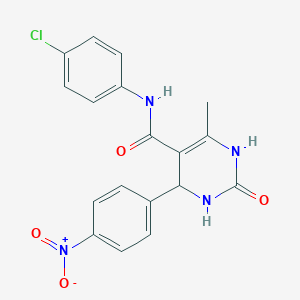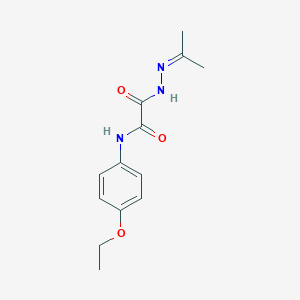![molecular formula C21H24N4O4S B4932935 (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B4932935.png)
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a benzoxazole moiety, and a piperazine ring attached to a pyrrolidin-3-ol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidin-3-ol Core: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidin-3-ol core using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzoxazole Moiety: This can be done through a nucleophilic substitution reaction, where the benzoxazole ring is introduced using a suitable benzoxazole derivative.
Formation of the Piperazine Ring: The final step involves the coupling of the piperazine ring to the intermediate compound, which can be achieved using standard amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol core can be oxidized to a ketone using oxidizing agents like PCC or DMP.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LAH (Lithium aluminum hydride)
Substitution: Electrophiles like bromine or chloromethyl methyl ether
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a sulfide derivative
Substitution: Functionalized benzoxazole derivatives
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its potential activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol stands out due to its combination of a benzenesulfonyl group, a benzoxazole moiety, and a piperazine ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-19-15-25(30(27,28)16-6-2-1-3-7-16)14-18(19)23-10-12-24(13-11-23)21-22-17-8-4-5-9-20(17)29-21/h1-9,18-19,26H,10-15H2/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBGAQNKFRRBI-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(3-MORPHOLINOPROPYL)ETHANIMIDOYL]-5-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4932852.png)
![2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)


![1-Benzyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine](/img/structure/B4932897.png)


![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)

![(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B4932961.png)

![11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione](/img/structure/B4932972.png)
